molecular formula C18H20N2O5S B464924 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide CAS No. 72449-84-4

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide

Cat. No.: B464924
CAS No.: 72449-84-4
M. Wt: 376.4g/mol
InChI Key: XSYHIHJZMIBQBO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is a chemical compound with the molecular formula C17H19NO4S. It is known for its unique structure, which includes multiple methoxy groups and a carbamothioyl linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors, efficient purification techniques, and quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-trimethoxy-N-((2-methoxyphenyl)amino)benzamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy groups may enhance its ability to penetrate cell membranes, while the carbamothioyl group may interact with proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is unique due to its specific combination of methoxy and carbamothioyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYHIHJZMIBQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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